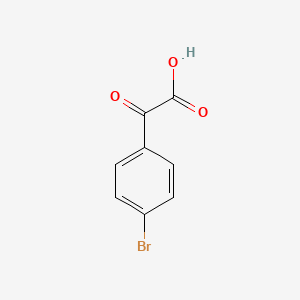

2-(4-Bromophenyl)-2-oxoacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASZGGQRDGLTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345346 | |

| Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7099-87-8 | |

| Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-oxoacetic acid, also known as 4-bromophenylglyoxylic acid or 4-bromobenzoylformic acid, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations. A thorough understanding of its physical properties is paramount for its effective use in designing synthetic routes, optimizing reaction conditions, and developing purification protocols. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and established scientific principles.

Core Physical Properties

The fundamental physical constants of this compound are summarized in the table below. These properties are essential for its identification and handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₃ | |

| Molecular Weight | 229.03 g/mol | |

| CAS Number | 7099-87-8 | |

| Appearance | White solid | The Royal Society of Chemistry (2017) |

| Melting Point | 89 °C | |

| Boiling Point | 152-155 °C at 3 mmHg |

Molecular Structure:

Caption: Molecular Structure of this compound.

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The following data were obtained in deuterochloroform (CDCl₃) as the solvent.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.19 (d, J = 8.6 Hz, 2H): These two protons are on the aromatic ring, ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl and bromo groups. The doublet splitting pattern with a coupling constant of 8.6 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.

-

δ 7.69 (d, J = 8.6 Hz, 2H): These two protons are on the aromatic ring, meta to the carbonyl group. They are shielded relative to the ortho protons. The splitting pattern mirrors that of the ortho protons, confirming the para-substitution pattern.

¹³C NMR (101 MHz, CDCl₃):

-

δ 183.7 (C=O, ketone): This signal corresponds to the carbonyl carbon of the ketone functional group.

-

δ 161.3 (C=O, carboxylic acid): This signal is assigned to the carbonyl carbon of the carboxylic acid group.

-

δ 132.6, 132.4, 131.6, 130.5 (Aromatic C): These signals represent the carbon atoms of the benzene ring. The exact assignment of each signal can be complex due to the electronic effects of the substituents.

This NMR data is consistent with the reported literature for this compound.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O stretch (ketone and carboxylic acid): Two distinct, strong absorption bands are anticipated in the region of 1750-1680 cm⁻¹. The ketone carbonyl stretch typically appears at a higher wavenumber than the carboxylic acid carbonyl stretch.

-

C-Br stretch: A moderate to strong absorption band is expected in the fingerprint region, typically between 600-500 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands corresponding to the aromatic ring will also be present.

Mass Spectrometry

Similarly, while a specific experimental mass spectrum is not provided in the readily available literature, the expected fragmentation pattern can be inferred. The molecular ion peak [M]⁺ would be expected at m/z 228 and 230 with approximately equal intensity, characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH) and the carbonyl group (-CO).

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. Due to the presence of both a polar carboxylic acid group and a relatively nonpolar bromophenyl group, its solubility is expected to vary significantly with the solvent's polarity.

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide): Expected to be soluble.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Likely to have moderate solubility.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to have some solubility due to the presence of the bromophenyl group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.

-

Aqueous Solutions: As a carboxylic acid, it is expected to be sparingly soluble in water but should readily dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) through the formation of the corresponding carboxylate salt.

Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to quantitatively determine the solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Physical Characterization

The logical flow for the comprehensive physical characterization of a synthesized batch of this compound is outlined below.

Caption: A typical workflow for the synthesis and physical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data presented, including molecular characteristics, spectroscopic profiles, and solubility considerations, are fundamental for researchers and scientists working with this compound. The provided experimental protocols offer a framework for the in-house determination of key physical parameters, ensuring data accuracy and reproducibility in research and development settings.

An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Bromophenyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(4-Bromophenyl)-2-oxoacetic acid, a compound of interest in synthetic chemistry and drug discovery. With a focus on experimental accuracy and reproducibility, this document details the methodologies for determining its melting and boiling points. Authored from the perspective of a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific principles and best practices to ensure data integrity. It is intended to be a valuable resource for researchers working with this and similar chemical entities, providing both foundational knowledge and practical, field-tested insights.

Introduction to this compound

This compound, also known as 4-Bromophenylglyoxylic acid, is a bifunctional organic compound featuring a carboxylic acid and a ketone. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Accurate characterization of its physical properties, such as melting and boiling points, is a cornerstone for its identification, purity assessment, and the design of subsequent synthetic transformations.

Chemical Structure:

-

IUPAC Name: (4-bromophenyl)(oxo)acetic acid[1]

-

Molecular Formula: C₈H₅BrO₃

-

Molecular Weight: 229.03 g/mol [1]

Core Physicochemical Properties

The melting and boiling points are critical identifiers for a pure crystalline solid. For this compound, these values are well-defined under specific conditions.

| Property | Value | Conditions |

| Melting Point | 89 °C | Ambient Pressure |

| Boiling Point | 152-155 °C | 3 mmHg (Torr) |

Table 1: Key Physicochemical Data for this compound.[1]

The boiling point is reported at a reduced pressure (3 mmHg), indicating that the compound may be susceptible to decomposition at its atmospheric boiling point.[3][4] This is a common characteristic for organic molecules with multiple functional groups.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline substance, this transition occurs over a narrow range, typically 0.5-1.0°C. A broadened melting point range and a depression in the melting temperature are indicative of impurities.[5]

Methodology: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[1] This can be performed using either a manual apparatus, such as a Thiele tube, or a modern digital melting point apparatus.

-

Sample Preparation:

-

Instrument Setup:

-

Measurement:

-

Initiate the heating program.

-

Observe the sample through the magnified viewing lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for Digital Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] For compounds that decompose at high temperatures, the boiling point is determined at a reduced pressure (vacuum distillation).[3][4]

Methodology: Micro Boiling Point Determination under Reduced Pressure

Given the reported boiling point of 152-155 °C at 3 mmHg, a micro boiling point determination method is appropriate as it requires a minimal amount of sample and can be readily performed under vacuum.[12]

-

Apparatus Setup:

-

Place a few drops of this compound into a small test tube (e.g., a fusion tube).

-

Insert a capillary tube (sealed at one end) into the test tube with the open end down.[12]

-

Attach the test tube assembly to a thermometer using a rubber band or a slice of rubber tubing.

-

Place the entire assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Connect the side arm of the Thiele tube to a vacuum source with a pressure gauge (manometer) to monitor the pressure.

-

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 3 mmHg).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air and then the sample's vapor escape.[13]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external pressure of the system.

-

Logical Diagram: Boiling Point Determination Principle

Caption: Principle of Micro Boiling Point Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for related brominated aromatic compounds should be followed. These compounds are often irritants.

-

Hazard Statements (General for Class): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

-

Precautionary Measures:

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental to its application in research and development. The established melting point of 89 °C and boiling point of 152-155 °C at 3 mmHg serve as crucial benchmarks for purity and identity. By adhering to the detailed experimental protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data, thereby upholding the principles of scientific integrity. The causal relationships between experimental choices, such as controlled heating rates and the use of reduced pressure, and the accuracy of the final results have been elucidated to provide a deeper understanding beyond mere procedural instruction.

References

- 1. westlab.com [westlab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 9. jk-sci.com [jk-sci.com]

- 10. scribd.com [scribd.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chymist.com [chymist.com]

- 14. aksci.com [aksci.com]

- 15. drawellanalytical.com [drawellanalytical.com]

Navigating the Solubility Landscape of 2-(4-Bromophenyl)-2-oxoacetic acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-Bromophenyl)-2-oxoacetic acid, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive published quantitative solubility data, this document leverages fundamental chemical principles, including polarity, hydrogen bonding, and the "like dissolves like" concept, to offer a predictive framework for its behavior in a range of common organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in experimental design, reaction optimization, and formulation development involving this compound.

Introduction: The Significance of this compound

This compound (CAS No. 7099-87-8) is an aromatic alpha-keto acid with a molecular structure that presents both opportunities and challenges in its application.[1][2][3] Its utility as a building block in the synthesis of more complex molecules is well-recognized. However, its successful application is intrinsically linked to its solubility in various reaction media. A thorough understanding of its solubility profile is paramount for controlling reaction kinetics, ensuring homogeneity, and developing robust purification and isolation protocols.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₃ | [1] |

| Molecular Weight | 229.03 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 89 °C | |

| pKa (Predicted) | 2.03 ± 0.54 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The presence of a carboxylic acid group, a ketone, and a brominated phenyl ring gives this molecule a distinct polarity and the capacity for hydrogen bonding, which are the primary determinants of its solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound can be rationalized by considering its structural features in the context of different solvent classes.

The Role of Polarity and Hydrogen Bonding

The this compound molecule possesses both polar and non-polar characteristics. The carboxylic acid and ketone functionalities are highly polar and capable of engaging in hydrogen bonding. The carboxylic acid group can act as a hydrogen bond donor, while the carbonyl oxygens of both the ketone and the carboxylic acid can act as hydrogen bond acceptors.[1] The bromophenyl ring, while containing a polar carbon-bromine bond, contributes a significant non-polar character to the molecule.

The interplay of these features dictates the compound's affinity for different solvents.

Predicted Solubility in Common Organic Solvents

Based on the theoretical framework, a qualitative prediction of the solubility of this compound in various organic solvents is presented below. It is a general principle that carboxylic acids are typically soluble in less polar organic solvents like ethers, alcohols, and benzene.[5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can readily form hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity is well-matched. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions are expected between the polar functional groups of the solute and these solvents. The absence of a hydrogen-donating group on the solvent may slightly reduce solubility compared to protic solvents. |

| Less Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These solvents can interact with the polar parts of the molecule through dipole-dipole forces, and with the non-polar ring through van der Waals forces. The balance of these interactions will determine the extent of solubility. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of the carboxylic acid and ketone groups will likely lead to poor solvation by non-polar solvents, which primarily rely on weaker van der Waals forces for interaction. |

Experimental Determination of Solubility: Methodologies

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a reliable method for determining the equilibrium solubility of this compound.

Equilibrium Solubility by the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be employed to facilitate a clear separation of the supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

-

Solvent Polarity: As detailed above, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will maximize solubility.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through common ion effects or changes in the overall polarity of the medium.

Conclusion and Future Perspectives

While specific quantitative data for the solubility of this compound remains to be extensively published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. The presence of both polar, hydrogen-bonding functional groups and a non-polar aromatic ring suggests a nuanced solubility profile, with high solubility expected in polar protic and aprotic solvents and limited solubility in non-polar media.

For researchers and developers, the theoretical framework and experimental protocols outlined in this guide provide a robust starting point for working with this compound. It is recommended that for critical applications, the predictive analysis presented here be supplemented with experimental determination of solubility under the specific conditions of interest.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoacetic Acid: Structure, Bonding, and Synthetic Insights

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-2-oxoacetic acid, a valuable building block in organic synthesis, particularly for heterocyclic compounds and pharmacologically active agents. We will delve into its chemical structure, bonding characteristics, and established synthetic and analytical protocols, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

This compound (also known as 4-bromobenzoylformic acid) possesses a molecular formula of C₈H₅BrO₃.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the para position and an α-keto acid group.

Key Structural Features:

-

Phenyl Ring: The aromatic ring is the core of the molecule.

-

Bromine Atom: The bromine atom at the para-position significantly influences the electronic properties of the phenyl ring through its electron-withdrawing inductive effect and electron-donating resonance effect. This has implications for the reactivity of the aromatic ring in electrophilic substitution reactions.

-

α-Keto Acid Moiety: This functional group consists of a ketone and a carboxylic acid, with the ketone being adjacent (alpha) to the carboxylic acid. This arrangement is responsible for the compound's characteristic reactivity.

The interplay of these functional groups dictates the molecule's chemical behavior and its utility in synthesis. The α-keto acid group is a key site for various chemical transformations.

Chemical Structure:

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Bromophenyl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this analytical imperative, providing an intricate fingerprint of a molecule's architecture. This guide offers a comprehensive exploration of the spectroscopic data for 2-(4-bromophenyl)-2-oxoacetic acid, a compound of interest in medicinal chemistry and organic synthesis. As a senior application scientist, my objective is not merely to present data but to provide a causal understanding behind the experimental choices and interpretation, thereby empowering researchers to apply these principles within their own work.

Introduction to this compound

This compound, with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol , is a halogenated α-keto acid. Its structure, featuring a brominated phenyl ring directly attached to a glyoxylic acid moiety, presents a unique combination of functional groups that are readily amenable to spectroscopic analysis. The presence of the aromatic ring, the α-keto group, and the carboxylic acid function all contribute to a rich and informative spectroscopic profile, which is critical for its unambiguous identification and for understanding its reactivity in various chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical connectivity and electronic information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by the signals arising from the aromatic protons. Due to the dissymmetry of the para-substituted phenyl ring, a characteristic AA'BB' spin system is expected.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.19 | Doublet | 8.6 | 2H, Ar-H (ortho to C=O) |

| 7.69 | Doublet | 8.6 | 2H, Ar-H (ortho to Br) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effects of the electron-withdrawing carbonyl group and the bromine atom. The protons ortho to the carbonyl group (δ 8.19) are more deshielded than those ortho to the bromine atom (δ 7.69) due to the stronger anisotropic effect of the C=O bond. The coupling constant of 8.6 Hz is typical for ortho-coupling in a benzene ring, confirming the para-substitution pattern. The absence of a signal for the carboxylic acid proton in this particular dataset is likely due to its broad nature and potential exchange with residual water in the solvent; in a very dry solvent or with the addition of D₂O, this peak would typically appear as a broad singlet significantly downfield (often >10 ppm).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, especially for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Caption: ¹H NMR Assignments for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 183.7 | C=O (ketone) |

| 161.3 | C=O (acid) |

| 132.6 | Ar-C |

| 132.4 | Ar-C |

| 131.6 | Ar-C |

| 130.5 | Ar-C |

Solvent: CDCl₃, Frequency: 101 MHz[1][2]

The two carbonyl carbons are distinctly observed at the downfield end of the spectrum. The ketonic carbonyl (δ 183.7) is significantly more deshielded than the carboxylic acid carbonyl (δ 161.3), a characteristic feature of α-keto acids. The four aromatic carbon signals in the range of δ 130.5-132.6 ppm are consistent with a para-substituted benzene ring. The carbon bearing the bromine atom (C-Br) is expected to be in this region, as is the carbon attached to the keto-acid moiety (C-ipso). The remaining two signals correspond to the four aromatic CH carbons, which may show some resolution due to the different electronic environments.

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquisition Parameters:

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for the identification of functional groups. For this compound, the IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the α-keto group.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1730 | Strong | C=O stretch (α-keto) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

The most prominent feature of the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that typically spans from 3300 to 2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding, forming a dimeric structure. The carbonyl (C=O) stretching region is expected to show two strong absorptions. The α-keto carbonyl will likely appear at a higher wavenumber (~1730 cm⁻¹) compared to the carboxylic acid carbonyl (~1700 cm⁻¹). The presence of the electron-withdrawing bromine atom and the conjugation with the phenyl ring will influence the exact positions of these bands. The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1475 cm⁻¹ region. A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 228/230 | Molecular ion [M]⁺ (Isotopic pattern for one Br atom) |

| 183/185 | [M - COOH]⁺ (Loss of the carboxyl group) |

| 155/157 | [M - COOH - CO]⁺ or [BrC₆H₄]⁺ |

| 76 | [C₆H₄]⁺ |

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 228 and 230. A common fragmentation pathway for α-keto acids is the loss of the carboxyl group as a radical (•COOH), leading to an acylium ion at m/z 183 and 185. Subsequent loss of carbon monoxide (CO) from this fragment would yield the bromophenyl cation at m/z 155 and 157. Further fragmentation could involve the loss of the bromine atom.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Caption: Key fragmentation pathways for this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic data of this compound, when considered in concert, provide an unambiguous structural assignment. ¹H and ¹³C NMR define the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of the key functional groups, particularly the characteristic carboxylic acid and α-keto moieties. Finally, mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical research and drug development, ensuring the identity and purity of compounds of interest.

References

An In-Depth Technical Guide to the FTIR Analysis of 2-(4-Bromophenyl)-2-oxoacetic Acid

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-(4-Bromophenyl)-2-oxoacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causal relationships between molecular structure and spectral features. It is designed to serve as an authoritative resource for compound verification, quality control, and structural elucidation.

Introduction: The Analytical Significance of this compound

This compound, also known as 4-bromophenylglyoxylic acid, is a key intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its molecular architecture, featuring an α-keto acid moiety directly attached to a para-substituted bromophenyl ring, presents a rich collection of functional groups.

FTIR spectroscopy is an indispensable, non-destructive technique for the structural analysis of such molecules. It probes the vibrational modes of chemical bonds, providing a unique "molecular fingerprint." For a compound like this compound, FTIR is exceptionally powerful for confirming the presence and chemical environment of its carboxylic acid, ketone, and substituted aromatic functionalities. This guide will detail the theoretical basis for its expected spectrum, a robust protocol for data acquisition, and a systematic approach to spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

The evidentiary power of an FTIR spectrum lies in understanding how the specific arrangement of atoms in this compound gives rise to characteristic absorption bands. The molecule's structure dictates its vibrational behavior.

Key Functional Groups and Their Expected Spectral Signatures:

-

Carboxylic Acid (-COOH): In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the single most dominant factor influencing the infrared spectrum.[1] The hydrogen bonding significantly broadens the O-H stretching vibration and slightly lowers the frequency of the carbonyl (C=O) stretch.[2]

-

α-Ketone (-C=O): The ketone carbonyl is adjacent to both the carboxylic acid and the aromatic ring. Conjugation with the π-system of the benzene ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[3]

-

Para-Substituted Aromatic Ring: The 1,4-disubstituted (para) benzene ring has several characteristic vibrations, including C-H stretching, C=C ring stretching, and out-of-plane C-H bending. The position of the out-of-plane bending bands is highly diagnostic for the substitution pattern.[4]

-

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration involves a heavy atom and is thus found at a low frequency, deep within the fingerprint region of the spectrum.[5]

The interplay of these groups, particularly the potential for electronic and steric interactions between the adjacent carbonyls and the aromatic ring, makes a detailed spectral analysis both challenging and informative.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

A reliable spectrum is the foundation of accurate analysis. The following protocol is designed to be a self-validating system, minimizing common sources of error such as atmospheric interference and improper sample preparation.

Instrumentation: A modern, well-maintained FTIR spectrometer equipped with either a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is recommended.

Method 1: Attenuated Total Reflectance (ATR)

ATR is the preferred method for its simplicity and speed, requiring minimal sample preparation.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Post-Acquisition Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal as described in Step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional method is useful when ATR is unavailable or if a transmission spectrum is specifically required.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, IR-grade KBr powder. Grind the two components together vigorously in a dry agate mortar and pestle until a fine, homogeneous powder is obtained. Moisture contamination is a significant risk and will manifest as broad O-H bands around 3400 cm⁻¹.

-

Pellet Formation: Transfer a portion of the mixture to a pellet-pressing die. Place the die under vacuum to remove trapped air and press using a hydraulic press (typically 7-10 tons of pressure) for several minutes.

-

Pellet Inspection: A high-quality pellet should be semi-transparent and free of cracks or cloudiness.

-

Background and Sample Scans: Place the pellet into the spectrometer's sample holder and collect the spectrum. A background scan should be performed with an empty sample holder.

The experimental workflow, from sample preparation to final interpretation, can be visualized as a logical sequence of operations.

Fig. 1: Experimental Workflow for FTIR Analysis

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the FTIR spectrum of this compound involves a systematic assignment of absorption bands based on established group frequencies and a causal understanding of the molecule's unique structure.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality & Expert Insights |

| O-H Stretch | Carboxylic Acid Dimer | 3300 - 2500 | Strong, Very Broad | This is the hallmark of a carboxylic acid. The immense broadening is a direct consequence of the strong, continuous hydrogen bonding network in the dimeric state. This band will often overlap with the aromatic C-H stretches. |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak | These absorptions occur at a slightly higher frequency than alkane C-H stretches due to the sp² hybridization of the carbon atoms.[4] They will appear as small, sharp peaks on the shoulder of the much broader O-H band. |

| Carbonyl (C=O) Stretch | α-Ketone & Carboxylic Acid | 1730 - 1670 | Strong, potentially broad or multiple peaks | This region is highly diagnostic. The carboxylic acid C=O (dimer) is expected around 1710 cm⁻¹. The α-keto C=O, being conjugated with the aromatic ring, is shifted to a lower frequency, likely in the 1700-1680 cm⁻¹ range. These two absorptions may overlap, resulting in a single, broad, and intense band, or appear as two distinct, closely spaced peaks. |

| C=C Ring Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | These bands arise from the stretching vibrations within the benzene ring itself. Their presence and sharp nature are strong indicators of the aromatic system.[4] |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong | This band is associated with the stretching of the carbon-oxygen single bond of the carboxylic acid and is often coupled with O-H in-plane bending. Its presence helps confirm the -COOH group.[1] |

| C-H Out-of-Plane Bend | Aromatic Ring (Para-substituted) | 840 - 810 | Strong, Sharp | This is a critically important band for confirming the substitution pattern. A strong absorption in this specific range is highly characteristic of 1,4-disubstitution (para) on a benzene ring. |

| C-Br Stretch | Aryl Bromide | 690 - 515 | Medium to Strong | This vibration is found in the low-frequency fingerprint region. While other absorptions can occur here, a distinct band in this range is consistent with the presence of the carbon-bromine bond.[5] |

Conclusion

FTIR spectroscopy provides a rapid, reliable, and information-rich method for the structural verification of this compound. A successful analysis hinges on a robust experimental protocol and a thorough understanding of how the molecule's distinct functional groups—the hydrogen-bonded carboxylic acid dimer, the conjugated α-ketone, and the para-substituted aryl bromide—manifest in the vibrational spectrum. By systematically identifying the extremely broad O-H stretch, the complex carbonyl region, and the diagnostic aromatic C-H out-of-plane bending band, researchers can confidently confirm the identity and integrity of this important synthetic intermediate.

References

Mass spectrometry of 2-(4-Bromophenyl)-2-oxoacetic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Bromophenyl)-2-oxoacetic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (BPOAA), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the ionization and fragmentation pathways of BPOAA. We will explore the molecule's distinctive isotopic signature, predict its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and provide validated, step-by-step protocols for its analysis. The causality behind each experimental choice is explained to ensure that the described methods are not only repeatable but also fundamentally understood.

Introduction: The Analytical Imperative for this compound

This compound is an α-keto acid containing a brominated aromatic ring. Its structure presents a unique combination of functional groups—a carboxylic acid, a ketone, and a bromophenyl moiety—each contributing to its chemical reactivity and, consequently, its mass spectrometric fingerprint. Accurate characterization of this molecule and its impurities is critical for ensuring the quality, safety, and efficacy of downstream products. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.

This guide will focus on two primary ionization techniques: Electron Ionization (EI), a high-energy method that induces extensive and reproducible fragmentation, and Electrospray Ionization (ESI), a soft ionization technique ideal for generating intact molecular ions, particularly when coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.

The Defining Characteristic: Bromine's Isotopic Signature

The most immediate and confirmatory feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively).[3][4]

Causality: This near-equal abundance means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks, separated by two mass-to-charge (m/z) units, with nearly identical intensities.[5][6] This "M" and "M+2" pattern is a powerful diagnostic tool that instantly confirms the presence of bromine and allows for the confident tracking of bromine-containing fragments through the fragmentation cascade. This inherent feature is a cornerstone of a self-validating mass spectrometric protocol for BPOAA.

Fragmentation Analysis under Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent, often extensive, fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a structural fingerprint.

For this compound (C₈H₅BrO₃), the molecular weight using ⁷⁹Br is approximately 227.9 g/mol , and with ⁸¹Br, it is 229.9 g/mol . Therefore, the molecular ion will appear as a doublet at m/z 228 and 230 (using nominal mass) with a ~1:1 intensity ratio.

The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. The α-keto acid structure offers several predictable cleavage points.

Key Predicted EI Fragmentation Pathways:

-

α-Cleavage: α-cleavage is a dominant fragmentation mechanism for ketones, involving the breaking of the bond adjacent to the carbonyl group.[7][8] For BPOAA, the most favorable α-cleavage occurs at the C-C bond between the two carbonyl groups. This cleavage results in the formation of the highly stable 4-bromobenzoyl cation. This is predicted to be the base peak in the spectrum.

-

Fragment: 4-bromobenzoyl cation ([C₇H₄BrO]⁺)

-

Expected m/z: 183 and 185 (1:1 ratio)

-

Neutral Loss: •COOH radical (45 Da)

-

-

Decarbonylation of the Benzoyl Cation: Acylium ions, such as the 4-bromobenzoyl cation, readily lose carbon monoxide (CO), a stable neutral molecule.[8]

-

Fragment: 4-bromophenyl cation ([C₆H₄Br]⁺)

-

Expected m/z: 155 and 157 (1:1 ratio)

-

Neutral Loss: CO (28 Da)

-

-

Loss of Bromine: Cleavage of the C-Br bond can also occur, leading to the loss of a bromine radical.[5]

-

Fragment: Phenyl-glyoxylyl cation ([C₈H₅O₃]⁺)

-

Expected m/z: 149

-

Neutral Loss: •Br radical (79 or 81 Da)

-

Visualizing EI Fragmentation

The logical relationship between the parent ion and its major fragments can be visualized as follows:

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Predicted EI Fragments

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 228 / 230 | Molecular Ion | [C₈H₅BrO₃]⁺• | - |

| 183 / 185 | 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ | α-Cleavage: Loss of •COOH |

| 155 / 157 | 4-Bromophenyl cation | [C₆H₄Br]⁺ | Decarbonylation: Loss of CO from m/z 183/185 |

| 149 | Phenyl-glyoxylyl cation | [C₈H₅O₃]⁺ | Loss of •Br from Molecular Ion |

| 76 | Benzene dication (?) | [C₆H₄]²⁺ | Further fragmentation |

Tandem Mass Spectrometry with Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that generates ions directly from a liquid solution, typically with minimal fragmentation. For BPOAA, ESI in negative ion mode is the logical choice.

Causality: The carboxylic acid moiety is readily deprotonated in solution, forming a stable carboxylate anion, [M-H]⁻. This process is highly efficient and provides a strong signal for the precursor ion, making it ideal for quantitative studies and subsequent fragmentation analysis via tandem mass spectrometry (MS/MS).

The precursor ion for MS/MS analysis will be the [M-H]⁻ ion at m/z 227 and 229 .

Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation at specific, energy-dependent pathways.

-

Primary Fragmentation: Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids upon collisional activation is the neutral loss of carbon dioxide (CO₂).[9] This is a low-energy, highly favorable process.

-

Fragment: [M-H-CO₂]⁻

-

Expected m/z: 183 and 185 (1:1 ratio)

-

Neutral Loss: CO₂ (44 Da)

-

This primary fragment at m/z 183/185 can be subjected to further fragmentation (MS³) for deeper structural confirmation, though it is generally stable. The observation of this specific neutral loss from the selected precursor is a highly trustworthy method for identifying BPOAA in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating workflow for the confident identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step 1: Sample & Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Serially dilute the stock solution with 50:50 water:acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: Dilute the test sample in 50:50 water:acetonitrile to an expected concentration within the calibration range.

Step 2: Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Justification: C18 provides excellent retention for moderately polar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. Justification: Formic acid aids in protonation for positive mode but in negative mode, it helps maintain good peak shape without significantly suppressing ionization.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Step 3: Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Justification: As detailed in Section 4, this mode is optimal for deprotonating the carboxylic acid.

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Flow (N₂): 800 L/hr.

-

Desolvation Temperature: 400 °C.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). Justification: MRM provides maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

Step 4: MRM Transitions & Self-Validation

To ensure trustworthy identification, at least two MRM transitions should be monitored.

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Justification |

| Quantifier | 227 | 183 | 15 | Most abundant and stable transition (Loss of CO₂) |

| Qualifier | 229 | 185 | 15 | Confirms isotopic pattern (Loss of CO₂) |

The ratio of the quantifier to the qualifier transition must remain constant across all standards and samples, providing a robust, self-validating check on the identity of the analyte.

LC-MS/MS Workflow Diagram

Caption: A typical workflow for the LC-MS/MS analysis of BPOAA.

Conclusion

The mass spectrometric analysis of this compound is defined by predictable and highly informative characteristics. The presence of bromine provides a definitive 1:1 isotopic pattern at M and M+2, which serves as an internal validation for the molecular ion and all bromine-containing fragments. Under EI-MS, fragmentation is dominated by α-cleavage to form the stable 4-bromobenzoyl cation (m/z 183/185). Under negative mode ESI-MS/MS, the molecule undergoes a characteristic neutral loss of CO₂ (44 Da) from the deprotonated molecular ion (m/z 227/229). By leveraging these predictable pathways within a structured LC-MS/MS MRM protocol, researchers can achieve highly sensitive, specific, and trustworthy identification and quantification of this important chemical entity.

References

- 1. chembk.com [chembk.com]

- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. ms isotopes: Br and Cl [employees.csbsju.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of 2-(4-Bromophenyl)-2-oxoacetic acid derivatives

An In-depth Technical Guide to the Crystal Structure of 2-(4-Bromophenyl)-2-oxoacetic Acid Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of derivatives of this compound, a class of molecules with significant potential in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for the parent acid, this guide focuses on the crystallographic analysis of a closely related and structurally significant derivative, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide . By analyzing its solid-state conformation and intermolecular interactions, we can derive valuable insights applicable to the broader class of this compound derivatives. This guide covers the synthetic rationale, a detailed experimental protocol for crystallographic analysis, a thorough discussion of the structural findings, and the implications for drug design and materials engineering.

Introduction: The Significance of Phenylglyoxylic Acid Scaffolds

Phenylglyoxylic acids and their derivatives are recognized as important intermediates in the synthesis of various biologically active compounds. The presence of a bromo-substituent on the phenyl ring introduces the potential for halogen bonding and other specific intermolecular interactions, which can significantly influence the crystal packing and, consequently, the physicochemical properties of the solid form, such as solubility and stability. Understanding the three-dimensional arrangement of these molecules in a crystalline state is paramount for rational drug design, polymorphism screening, and the development of new materials. This guide aims to provide a foundational understanding of the structural characteristics that govern the solid-state behavior of this compound derivatives.

Experimental Methodology: A Self-Validating Approach

The protocols outlined below represent a robust workflow for the synthesis, crystallization, and structural determination of this compound derivatives, ensuring a high degree of scientific integrity.

Synthesis of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

The synthesis of the title compound serves as a representative example for the preparation of amide derivatives of this compound. The causality behind this experimental choice lies in the need to cap the carboxylic acid functionality to prevent it from dominating the intermolecular interactions, thereby allowing for a clearer study of other potential interaction sites.

Protocol:

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction is stirred for 2 hours at room temperature, leading to the formation of the corresponding acyl chloride. This activation step is crucial for efficient amide bond formation.

-

Amide Coupling: In a separate flask, dissolve 2-methoxyaniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. The solution of the freshly prepared acyl chloride is then added dropwise to the aniline solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. The choice of solvent and crystallization technique is dictated by the solubility profile of the compound.

Protocol:

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent system where the compound has moderate solubility. For the title compound, a mixture of ethanol and water was found to be effective.

-

Slow Evaporation Method: A saturated solution of the purified compound in ethanol is prepared at room temperature. The solution is filtered to remove any particulate matter. Deionized water is then added dropwise until the solution becomes slightly turbid. A few drops of ethanol are added to redissolve the precipitate. The flask is then loosely covered and left undisturbed in a vibration-free environment.

-

Crystal Harvesting: After several days, well-formed crystals suitable for X-ray diffraction are harvested and mounted on a goniometer head.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.

Protocol:

-

Data Collection: A suitable crystal is mounted on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The data is collected at a controlled temperature (e.g., 296 K) using a series of ω and φ scans.

-

Structure Solution and Refinement: The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Results: Unveiling the Crystal Structure

The crystallographic analysis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide provides a wealth of information regarding its molecular conformation and crystal packing.

Crystallographic Data

The key crystallographic parameters for 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄BrNO₂ |

| Formula Weight | 320.18 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.851(4) |

| b (Å) | 12.083(10) |

| c (Å) | 12.265(10) |

| α (°) | 74.61(3) |

| β (°) | 87.47(3) |

| γ (°) | 85.18(3) |

| Volume (ų) | 690.5(10) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.539 |

| Absorption Coefficient (mm⁻¹) | 2.97 |

Molecular Conformation

In the solid state, the molecule adopts a specific conformation characterized by the relative orientations of its constituent fragments. The dihedral angle between the two benzene rings is 50.88(14)°.[1] The acetamide unit is twisted with respect to the 4-bromophenyl group, with a dihedral angle of 76.55(17)°.[1] This non-planar conformation is a result of minimizing steric hindrance between the bulky substituents.

Caption: Molecular structure and key intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide is primarily governed by a combination of hydrogen bonding and C-H...π interactions.[1] Specifically, intermolecular N—H···O hydrogen bonds link the molecules into chains. These chains are further organized into a three-dimensional network through C—H···π contacts.[1] The presence of the bromine atom can also lead to halogen bonding in similar structures, which involves the interaction of the electrophilic region on the halogen with a nucleophilic site on an adjacent molecule.[2][3] Although not explicitly detailed as the primary interaction in this derivative, the potential for Br...O or Br...π interactions should be considered in the broader family of these compounds.

References

A Researcher's Guide to 2-(4-Bromophenyl)-2-oxoacetic Acid: A Comprehensive Safety and Handling Protocol

Introduction

2-(4-Bromophenyl)-2-oxoacetic acid is an α-keto acid that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and fine chemicals. Its reactivity, attributed to the presence of the carboxylic acid and ketone functional groups in conjunction with a brominated aromatic ring, makes it a versatile reagent. However, this same reactivity necessitates a stringent and well-understood safety protocol. This guide provides an in-depth technical analysis of the safety data for this compound, moving beyond simple procedural lists to explain the chemical rationale behind each safety recommendation. It is designed to empower researchers, chemists, and drug development professionals to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.

Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's physical properties is the first step in a comprehensive risk assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage procedures.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 6341-99-7 | [1][2] |

| Molecular Formula | C₈H₅BrO₃ | [1][2] |

| Molecular Weight | 229.03 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder/solid | [2] |

| Melting Point | 98 - 103 °C | [2] |

| Boiling Point | 343.3 °C at 760 mmHg | [1] |

| Flash Point | 161.4 °C | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance requiring significant precautions. The primary hazards are corrosive and irritant in nature.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2] |

Expert Insight: The H314 classification (Causes severe skin burns and eye damage) is the most critical hazard to manage.[2] This is a direct consequence of the compound's acidic nature. The carboxylic acid functional group can readily donate a proton, leading to chemical burns upon contact with biological tissues. This necessitates the stringent use of personal protective equipment, as detailed in Section 3.

Visualizing the Core Safety Concerns

To effectively communicate the primary risks, the following diagram outlines the logical relationship between the compound and its GHS classifications.

Caption: Primary GHS hazards associated with this compound.

Proactive Safety Protocols: Handling, Storage, and PPE

A self-validating safety system is one where protocols are designed to inherently minimize risk at every step. This involves a multi-layered approach combining engineering controls, personal protective equipment, and procedural diligence.

Engineering Controls

The first line of defense is to engineer out the hazard.

-

Ventilation: All handling of this powdered solid must be performed in a certified chemical fume hood. This is not merely a suggestion but a critical requirement to mitigate the risk of respiratory irritation (H335) by containing any dust or aerosols generated during weighing and transfer.[2]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is crucial for a rapid response to accidental exposure.

Personal Protective Equipment (PPE)

PPE is the essential barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment

| Protection Area | Required Equipment | Standard (Example) | Rationale & Causality |

| Eyes/Face | Chemical safety goggles and a face shield. | ANSI Z87.1 / EN 166 | Standard safety glasses are insufficient. The severe eye damage risk (H318) requires a full seal (goggles) and splash protection for the entire face (face shield). |

| Skin/Body | Chemical-resistant gloves (Nitrile rubber recommended) and a flame-retardant lab coat. | EN 374 | Prevents direct contact with the skin, which would result in severe chemical burns (H314). Gloves must be inspected before use and changed immediately if contaminated. |

| Respiratory | Not required if handled exclusively within a fume hood. A NIOSH-approved respirator is necessary for spill cleanup or if engineering controls fail. | NIOSH (US) / EN 149 (EU) | Protects against inhalation of fine particles that can cause acute respiratory tract irritation (H335). |

Safe Handling and Storage Workflow

-

Preparation: Before retrieving the chemical, don all required PPE. Clear the workspace in the fume hood of all unnecessary items.

-

Weighing/Transfer: Use smooth, deliberate motions to transfer the powder with a spatula. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.

-

Container Management: Keep the stock container tightly sealed when not in use. This prevents degradation and minimizes the risk of spills.

-

Storage: Store in a cool, dry, well-ventilated area designated for corrosive solids. It must be segregated from incompatible materials, particularly strong oxidizing agents and bases, to prevent exothermic or hazardous reactions.

-

Hygiene: After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste. Wash hands thoroughly with soap and water.

Emergency Response Protocols

In the event of an exposure or spill, a pre-planned, systematic response is critical to mitigating harm.

First-Aid Measures

-

Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing. Seek immediate medical attention.[2] The extended flushing is vital to remove all residual chemicals and limit the extent of the burn.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2] This requires immediate and urgent action. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. This can cause the corrosive material to burn the esophagus a second time. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.

Spill Cleanup Workflow

A spill of this solid must be managed carefully to prevent it from becoming airborne and to ensure complete decontamination.

Caption: A systematic workflow for the safe cleanup of a corrosive solid spill.

Fire-Fighting and Toxicological Profile

-

Fire-Fighting Measures: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as thermal decomposition can release hazardous and corrosive gases, including carbon oxides and hydrogen bromide.[2]

-

Ecological Information: Data on environmental impact is limited. As a standard practice for all laboratory chemicals, this compound should not be allowed to enter drains or waterways. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a potent synthetic tool whose safe use is predicated on a thorough understanding of its corrosive nature. By implementing the multi-layered safety protocols detailed in this guide—from engineering controls and appropriate PPE to diligent handling and robust emergency planning—researchers can mitigate the risks effectively. This authoritative grounding allows for the confident and responsible use of this valuable reagent in the pursuit of scientific advancement.

References

An In-depth Technical Guide to the Reactivity of the α-Keto Acid Moiety in 2-(4-Bromophenyl)-2-oxoacetic Acid

Introduction

2-(4-Bromophenyl)-2-oxoacetic acid, also known as 4-bromobenzoylformic acid, is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic chemistry. Its structure is characterized by a phenyl ring substituted with a bromine atom at the para position, directly attached to an α-keto acid moiety. This arrangement of a ketone and a carboxylic acid on adjacent carbons imparts a unique and powerful reactivity profile, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and complex molecular scaffolds.[1]

The dual functionality allows for a wide array of chemical transformations, from simple derivatization of the carboxylic acid to complex multicomponent reactions involving the ketone. This guide provides an in-depth exploration of the core reactivity of this moiety, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 7099-87-8 | [2][3] |

| Molecular Formula | C₈H₅BrO₃ | [2][4] |

| Molecular Weight | 229.03 g/mol | [2][3] |

| Melting Point | 89 °C | [5] |

| Boiling Point | 152-155 °C at 3 mmHg | [5] |

| pKa (Predicted) | 2.03 ± 0.54 | [2] |

| InChIKey | UASZGGQRDGLTIQ-UHFFFAOYSA-N | [2][4] |

| Appearance | Solid | [5] |

Synthesis of this compound

The most common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 4'-bromoacetophenone. The choice of oxidant is critical to achieving the desired product without significant side reactions. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation.

Workflow for Synthesis via Oxidation

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from 4'-Bromoacetophenone

This protocol describes a robust method for the oxidation of 4'-bromoacetophenone. The causality behind using a strong oxidant like KMnO₄ lies in its ability to effectively oxidize the methyl group of the acetophenone to a carboxylic acid while being tolerant of the aromatic bromine.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-bromoacetophenone (1.0 equiv).

-